molecular formula C15H20N4OS B5580208 5-(3-methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(3-methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5580208
M. Wt: 304.4 g/mol
InChI Key: JHNKOFVWVCNMDW-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(3-methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multiple steps:

    Formation of the Triazole Core: The triazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a Mannich reaction, which involves the condensation of formaldehyde, pyrrolidine, and the triazole intermediate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

5-(3-Methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methoxyphenyl group, potentially leading to the formation of dihydro or deoxygenated derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

5-(3-Methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a building block for further chemical modifications.

    Material Science: Its potential electronic properties may make it useful in the development of new materials for electronic or photonic applications.

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinylmethyl group can provide additional binding sites or influence the compound’s overall conformation.

Comparison with Similar Compounds

Similar compounds to 5-(3-methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione include other triazole derivatives with different substituents:

    5-Phenyl-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Lacks the methoxy group, which may affect its biological activity and binding properties.

    5-(3-Chlorophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a chlorine atom instead of a methoxy group, potentially altering its reactivity and interactions.

    5-(3-Methoxyphenyl)-4-methyl-2-(morpholin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Features a morpholine ring instead of pyrrolidine, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-(3-methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-17-14(12-6-5-7-13(10-12)20-2)16-19(15(17)21)11-18-8-3-4-9-18/h5-7,10H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNKOFVWVCNMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)CN2CCCC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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